tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Overview
Description
The compound “tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern . The compound also contains a fluorine atom and an aminomethyl group, which can significantly affect its chemical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Tert-butyl groups are known for their unique reactivity patterns in chemical transformations . Tert-butyl carbamate, for example, is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder with a melting point of 105-110°C. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthon Applications in Medicinal Chemistry 4-Fluoropyrrolidine derivatives, closely related to tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, have been identified as useful synthons in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized with high yield and used to create various intermediates, significantly streamlining the synthesis process for medicinal applications (Singh & Umemoto, 2011).
Cascade Reactions in Organic Synthesis In the synthesis of pipecolic acid derivatives, tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate plays a key role in facilitating cascade reactions. This compound acts as an acetonyl cation equivalent under acidic conditions, demonstrating its versatility in organic synthesis (Purkayastha et al., 2010).
Chiral Auxiliary in Stereoselective Synthesis This compound serves as a chiral auxiliary in stereoselective synthesis, especially in dynamic kinetic resolutions. It aids in the formation of carbon-carbon bonds and is instrumental in producing chiral compounds, which are crucial in the synthesis of biologically active compounds (Kubo et al., 1997).
Synthesis of Biotin Intermediates It is also a key intermediate in the synthesis of Biotin, a vital vitamin involved in metabolic processes. This highlights its importance in the biosynthesis of fatty acids, sugars, and amino acids (Qin et al., 2014).
Role in Antibacterial Agent Synthesis tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate derivatives have been utilized in synthesizing antibacterial agents. These compounds, particularly when substituted at specific positions, have shown significant antibacterial activities, underscoring their potential in developing new antibiotics (Bouzard et al., 1989).
Enantioselective Synthesis The compound facilitates enantioselective synthesis, crucial in producing specific enantiomers of pharmaceuticals. This is vital for the development of drugs with desired biological activities and minimal side effects (Campbell et al., 2009).
properties
IUPAC Name |
tert-butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYKTRZKFJROI-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2R,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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